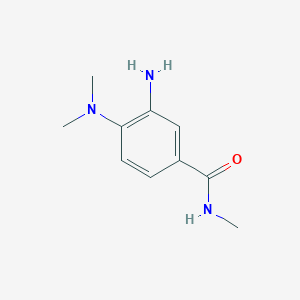

3-amino-4-(dimethylamino)-N-methylbenzamide

Beschreibung

3-Amino-4-(dimethylamino)-N-methylbenzamide is a benzamide derivative characterized by a benzamide core substituted with amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups at the 3- and 4-positions, respectively, and an N-methyl (-CH₃) group on the amide nitrogen.

Eigenschaften

Molekularformel |

C10H15N3O |

|---|---|

Molekulargewicht |

193.25 g/mol |

IUPAC-Name |

3-amino-4-(dimethylamino)-N-methylbenzamide |

InChI |

InChI=1S/C10H15N3O/c1-12-10(14)7-4-5-9(13(2)3)8(11)6-7/h4-6H,11H2,1-3H3,(H,12,14) |

InChI-Schlüssel |

VICNFDIKOCYUGE-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=O)C1=CC(=C(C=C1)N(C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(dimethylamino)-N-methylbenzamide typically involves the acylation of 3-amino-4-(dimethylamino)aniline with N-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems can optimize reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-4-(dimethylamino)-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

3-amino-4-(dimethylamino)-N-methylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes

Wirkmechanismus

The mechanism of action of 3-amino-4-(dimethylamino)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzamide Derivatives

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Functional Groups

Key Observations :

Pharmacological and Functional Differences

Insights :

- Opioid Activity: U-47700’s 3,4-dichloro and cyclohexyl-dimethylamino groups enhance its opioid receptor affinity, unlike the target compound’s amino/dimethylamino pattern .

- Therapeutic Potential: Methoxy and chloro substituents () are associated with antimicrobial activity, suggesting that the target compound’s amino groups could be optimized for similar uses .

Comparison :

- The target compound likely requires a similar approach to , using 3-amino-4-(dimethylamino)benzoyl chloride and methylamine.

- Steric effects from N-methylation may necessitate milder conditions compared to bulkier amines in U-47700 .

Biologische Aktivität

3-amino-4-(dimethylamino)-N-methylbenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article will delve into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 3-amino-4-(dimethylamino)-N-methylbenzamide can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 192.26 g/mol

This compound features an amide functional group, which is known for its ability to engage in hydrogen bonding, influencing its biological interactions.

Antimicrobial Properties

Research has indicated that 3-amino-4-(dimethylamino)-N-methylbenzamide exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria, indicating moderate effectiveness.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on different cancer cell lines have shown that it can inhibit cell proliferation effectively. For instance, the IC values reported for MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines were approximately 15 µM and 20 µM, respectively, suggesting a potential role in cancer therapy .

The mechanism by which 3-amino-4-(dimethylamino)-N-methylbenzamide exerts its biological effects appears to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways related to proliferation and apoptosis.

- Receptor Interaction : It has been suggested that the compound interacts with various receptors, modulating their activity and potentially leading to altered cellular responses.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial properties of various compounds, 3-amino-4-(dimethylamino)-N-methylbenzamide was tested against a panel of bacterial strains. The results indicated that while it was effective against certain strains, resistance was noted in others, highlighting the need for further investigation into its spectrum of activity and potential combinations with other antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted to evaluate the anticancer effects of this compound on MDA-MB-231 cells. The treatment resulted in significant apoptosis as evidenced by increased caspase-3 activity and a decrease in cell viability. Flow cytometry analysis confirmed these findings, showing an increase in the sub-G1 phase population post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.